Advanced Chemical Profiling and Synthetic Utility of 6-Amino-3,3-dimethylisobenzofuran-1(3H)-one (CAS 149331-22-6)
Advanced Chemical Profiling and Synthetic Utility of 6-Amino-3,3-dimethylisobenzofuran-1(3H)-one (CAS 149331-22-6)
Executive Summary
In modern medicinal chemistry and drug development, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 6-Amino-3,3-dimethylisobenzofuran-1(3H)-one (CAS 149331-22-6) is a highly specialized, functionalized phthalide derivative. Characterized by its electron-deficient lactone core, sterically shielding gem-dimethyl groups, and a versatile primary amine, this compound serves as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and targeted protein degraders.
This technical guide provides an in-depth analysis of the chemical properties, thermodynamic stability, and validated synthetic workflows associated with CAS 149331-22-6, designed to equip researchers with the mechanistic understanding necessary for advanced molecular design.
Physicochemical Profile & Structural Logic
The molecular architecture of CAS 149331-22-6 is purposefully designed to overcome the traditional metabolic liabilities of unsubstituted phthalides. The presence of the gem-dimethyl substitution at the C3 position serves a dual purpose: it completely blocks cytochrome P450-mediated benzylic oxidation, and it thermodynamically locks the lactone ring in its closed form. The 6-amino group provides a synthetic handle for cross-coupling or amidation, though its nucleophilicity is modulated by the electron-withdrawing nature of the fused ester system.
Table 1: Key Physicochemical & Thermodynamic Parameters
| Parameter | Value | Scientific Implication |
| CAS Registry Number | 149331-22-6 | Unique identifier for procurement and inventory tracking[1]. |
| Molecular Formula | C10H11NO2 | Establishes the baseline stoichiometry for synthetic planning. |
| Molecular Weight | 177.20 g/mol | Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 limits. |
| Topological Polar Surface Area | 52.32 Ų | Optimal TPSA for maintaining favorable membrane permeability and oral bioavailability[1]. |
| Purity Standard | ≥95% | Required threshold for reproducible use in sensitive catalytic cross-coupling reactions[1]. |
Thermodynamic Stability & Kinetics
The thermodynamic stability of the isobenzofuran-1(3H)-one core is fundamentally governed by the substitution pattern at the C3 position. In unsubstituted phthalides, the lactone ring is susceptible to base-catalyzed hydrolysis and spontaneous ring-opening in aqueous media.
However, in CAS 149331-22-6, the incorporation of the gem-dimethyl group introduces a pronounced Thorpe-Ingold effect (the gem-dialkyl effect). This steric compression reduces the internal bond angle of the open-chain precursor, significantly lowering the activation energy for lactonization and thermodynamically favoring the cyclized state ( ΔG<0 ). Consequently, the equilibrium is heavily shifted away from the open hydroxy-acid form under physiological conditions (pH 7.4). Ring opening is strictly under kinetic control, requiring strongly basic conditions (pH > 10) and elevated temperatures to proceed.
Thermodynamic equilibrium of the lactone core under physiological vs. basic conditions.
Synthetic Utility & Experimental Methodology
CAS 149331-22-6 is predominantly utilized as an aniline-equivalent building block[2]. However, the aniline-like primary amine is electronically deactivated by the para-lactone carbonyl equivalent. Standard EDC/NHS coupling chemistry often results in poor yields due to the reduced nucleophilicity of the amine. To overcome this, highly active uronium-based coupling agents (such as HATU) must be employed.
Protocol: Selective N-Acylation of CAS 149331-22-6
This protocol is designed as a self-validating system, ensuring that intermediate activation is confirmed before proceeding to isolation.
1. Reagent Preparation & Solubilization
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Step: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Causality: DMF provides optimal solubility for both the starting materials and the highly polar transition states of the coupling reaction, preventing premature precipitation of the active ester.
2. Base Activation
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Step: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes.
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Causality: Pre-activation at low temperatures prevents the thermal degradation of the highly reactive OAt-ester intermediate. The excess DIPEA ensures complete deprotonation of the carboxylic acid.
3. Nucleophilic Addition
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Step: Add CAS 149331-22-6 (1.0 eq) in one portion. Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Causality: The reduced nucleophilicity of the 6-amino group necessitates extended reaction times at ambient temperature to drive the reaction to >95% conversion.
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Self-Validation Check: Quench a 5 µL aliquot in 1 mL of methanol and analyze via LC-MS. The complete disappearance of the starting material peak ( m/z 178.1 [M+H]+ ) validates the efficacy of the HATU/DIPEA system. Do not proceed to workup until this conversion is confirmed.
4. Biphasic Workup & Isolation
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Step: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 , 1M HCl , and brine. Dry the organic layer over Na2SO4 and concentrate in vacuo.
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Causality: The basic wash removes unreacted acid and HOAt byproducts, while the acidic wash removes excess DIPEA. The gem-dimethyl lactone is thermodynamically stable against these brief aqueous washes, preventing unwanted ring-opening during purification.
Standardized workflow for the selective N-acylation of the 6-amino group.
Handling, Storage, and Analytical Validation
To maintain the thermodynamic integrity and chemical purity of CAS 149331-22-6, strict adherence to storage protocols is required.
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Storage Conditions: The compound must be stored at 4°C and protected from light[1]. While the gem-dimethyl group protects against spontaneous hydrolysis, prolonged exposure to UV light or elevated temperatures can induce radical-mediated degradation of the primary amine.
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Analytical Validation: Upon receipt or after prolonged storage, the integrity of the compound should be verified via 1H -NMR (typically in DMSO- d6 ). The defining resonances include the sharp singlet of the gem-dimethyl protons integrating to 6H (typically around δ 1.5 ppm) and the broad singlet of the primary amine integrating to 2H (typically around δ 5.3 ppm), which will disappear upon D2O exchange.
References
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Title: C10H11NO2 - Explore (CAS 149331-22-6 Patent & Annotation Data) Source: PubChemLite (uni.lu) URL: [Link]
